4-Chloro-2-fluoro-5-methylbenzoyl chloride
Overview
Description
4-Chloro-2-fluoro-5-methylbenzoyl chloride is a chemical compound with the formula C8H5Cl2FO . It has a molecular weight of 207.03 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-5-methylbenzoyl chloride consists of a benzene ring substituted with chlorine, fluorine, and a methyl group . The exact positions of these substituents can be determined by the numbering in the name: the chlorine atom is on the 4th carbon, the fluorine atom is on the 2nd carbon, and the methyl group is on the 5th carbon .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-5-methylbenzoyl chloride is a compound with a molecular weight of 207.03 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Electrochemistry and Ionic Liquids : The study of ionic liquids, such as 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, involves electrochemical analysis and the identification of impurities which can be removed to purify the substances. These investigations provide a foundation for understanding the electrochemical properties that could be relevant when incorporating 4-Chloro-2-fluoro-5-methylbenzoyl chloride in synthesis processes (Li Xiao & K. Johnson, 2003).
Palladium(II) Complexes : The development of palladium(II) complexes utilizing novel chelating iminocarbene ligands showcases the potential of 4-Chloro-2-fluoro-5-methylbenzoyl chloride in creating compounds with unique structural and electronic properties. These complexes are significant for catalytic applications, demonstrating how modifications in the ligand structure can influence the catalytic activity and selectivity (Morten Frøseth et al., 2003).
N-Heterocyclic Carbenes : Research on N-heterocyclic carbenes (NHCs) and their precursors, focusing on the stability and structure, indicates the role of electron delocalization in determining the reactivity and stability of these compounds. This area of study is crucial for designing new catalysts and functional materials, where 4-Chloro-2-fluoro-5-methylbenzoyl chloride could be utilized in synthesizing NHCs or related structures (M. Hobbs et al., 2010).
Dehydrogenation Reactions : The ability of certain catalysts to facilitate dehydrogenation reactions, particularly in the context of N-heterocyclic carbene stabilized metal centers, highlights the potential of using 4-Chloro-2-fluoro-5-methylbenzoyl chloride in synthesizing complexes that can act as efficient catalysts for organic transformations (C. Tang et al., 2010).
properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4-2-5(8(10)12)7(11)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWXZJRSGZTDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596305 | |
Record name | 4-Chloro-2-fluoro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methylbenzoyl chloride | |
CAS RN |
204778-68-7 | |
Record name | 4-Chloro-2-fluoro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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